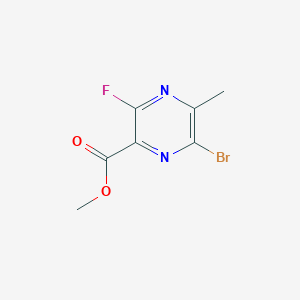

Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate

Description

Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate is a halogenated pyrazine derivative characterized by a bromine atom at position 6, a fluorine atom at position 3, a methyl group at position 5, and a methyl ester group at position 2. Pyrazines are nitrogen-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C7H6BrFN2O2 |

|---|---|

Molecular Weight |

249.04 g/mol |

IUPAC Name |

methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate |

InChI |

InChI=1S/C7H6BrFN2O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3 |

InChI Key |

SCNHOQONIZJQHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)F)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate typically involves the bromination and fluorination of pyrazine derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the pyrazine ring . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in solvents such as tetrahydrofuran (THF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often utilized.

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate with structurally related pyrazine derivatives, emphasizing substituent effects on physicochemical properties, bioactivity, and applications.

Substituent Effects on Bioactivity

- Halogen Position : Bromine at position 6 (as in the target compound) is common in intermediates for antiviral agents (e.g., T-705/T-1105 pyrazine carboxamides) . Fluorine at position 3 may enhance metabolic stability and binding affinity due to its electronegativity, similar to chloro derivatives in antibacterial pyrazine dioxides .

- Methyl Groups : A methyl group at position 5 (target) versus position 6 () may reduce steric hindrance, favoring interactions with biological targets .

Physicochemical and Photophysical Properties

- Molecular Weight : The target compound (~249.05) is lighter than ethyl ester analogs (e.g., 279.52 in ) due to the smaller methyl ester group.

- Absorption/Emission : Pyrazines with C-substituted halogens (e.g., Br, Cl) exhibit absorption maxima near 360 nm, while N-substituted derivatives are blue-shifted . The target’s fluorine atom may further modulate absorption via inductive effects.

Biological Activity

Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C8H8BrF N2O2

- Molecular Weight : 247.06 g/mol

The presence of bromine and fluorine atoms in its structure suggests potential reactivity and biological activity, making it a candidate for various applications in medicinal chemistry.

The mechanism of action for this compound is believed to involve interaction with specific biological targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, which may lead to the modulation of various biochemical pathways. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may share these attributes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains. For example:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

Further research is needed to determine the exact minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against specific pathogens.

Anticancer Activity

In vitro studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies

- Study on Anticancer Efficacy : A study investigated the effects of this compound on MIA PaCa-2 pancreatic cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 7 µM.

- Antimicrobial Activity Assessment : Another study evaluated the compound's activity against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that at a concentration of 25 mg/mL, the compound effectively inhibited bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.